![molecular formula C12H14N4O4S3 B2657982 Methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate CAS No. 2097935-13-0](/img/structure/B2657982.png)
Methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a useful research compound. Its molecular formula is C12H14N4O4S3 and its molecular weight is 374.45. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate has been investigated for its antimicrobial potential. In a study by Kamel et al., several 1,3,4-thiadiazole derivatives were synthesized, including this compound. These derivatives were tested against E. coli , B. mycoides , and C. albicans . Notably, four compounds demonstrated superior antimicrobial activity . Further research in this area could explore the mechanism of action and potential clinical applications.
Cell Viability Assessment (MTT Assay)
The compound’s redox potential and impact on cell viability have been studied using the MTT assay. Actively respiring cells convert the water-soluble MTT to an insoluble purple formazan, allowing researchers to assess cell viability. This method provides insights into the compound’s effects on cellular metabolism and proliferation .
Anti-Inflammatory Properties
In a separate investigation, Methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate derivatives were evaluated for anti-inflammatory effects. Some derivatives exhibited significant inhibition of paw edema, comparable to the reference drug indomethacin. Understanding the underlying mechanisms and optimizing these compounds could lead to novel anti-inflammatory agents .
Cytotoxicity and Anticancer Potential
Mahapatra et al. explored the anticancer activity of a related 1,3,4-thiadiazole derivative against MCF-7 breast cancer cells. The compound demonstrated promising cytotoxic effects, with an established IC50 value. Further investigations could explore its potential as an anticancer agent .
Binding Affinity and Molecular Docking
Computational studies involving molecular docking revealed strong binding affinity and interactions for this compound. Hydrogen bonding and favorable binding energies were observed. Investigating its binding sites and target proteins could provide valuable insights for drug design .
Industrial Applications
Beyond biological activities, 1,3,4-thiadiazoles find applications in industrial chemistry. Their reactivity allows for the synthesis of diverse nitrogen-, oxygen-, sulfur-, and selenium-containing compounds. Researchers explore their potential in materials science, catalysis, and other industrial processes .
Eigenschaften
IUPAC Name |
methyl 3-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S3/c1-20-12(17)11-9(2-7-21-11)23(18,19)16-5-3-15(4-6-16)10-8-13-22-14-10/h2,7-8H,3-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCBNHUDNXNDMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)aniline](/img/structure/B2657899.png)
![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid dihydrochloride](/img/structure/B2657900.png)
![2-chloro-N-{[5-(4-chlorophenyl)-2-furyl]methyl}acetamide](/img/structure/B2657901.png)
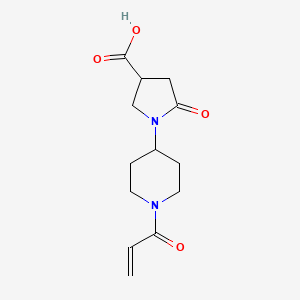
![6-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2657903.png)
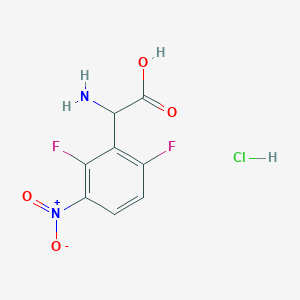
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2657910.png)
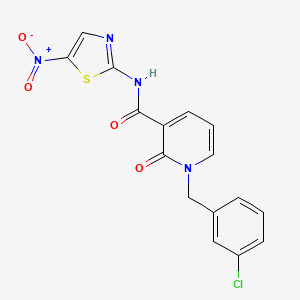
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2657913.png)
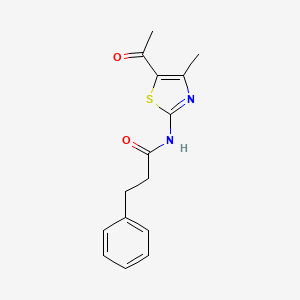
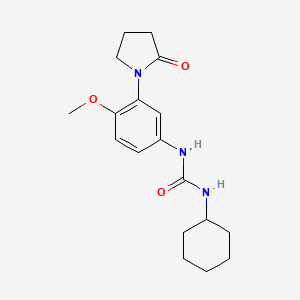
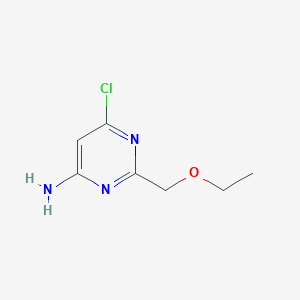
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2657921.png)
![2,4-dichloro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2657922.png)